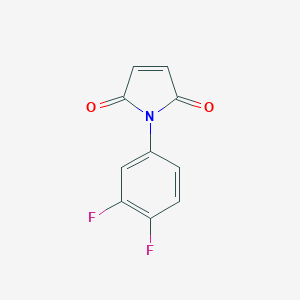

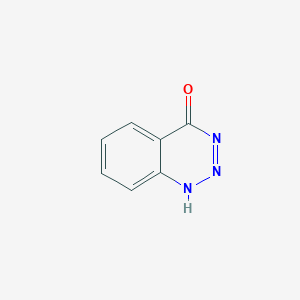

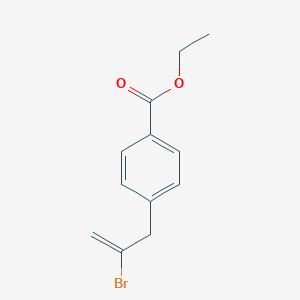

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as DFPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFPD is a pyrrole-based derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for use in various scientific research applications.

Scientific Research Applications

Synthesis and Optical Properties

Diketopyrrolopyrroles (DPPs), including compounds like 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, are recognized for their wide applications in dyes, electronics, and imaging due to their outstanding optical properties. The synthesis and reactivity of DPPs have been explored extensively, revealing their potential in creating high-quality pigments and components for electronic devices like field-effect transistors and solar cells. Their linear and nonlinear optical properties are particularly notable, with significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections, making them attractive for future technological applications (Grzybowski & Gryko, 2015).

Electronic Device Applications

The structure of DPPs, including the this compound variant, makes them ideal for use in π-conjugated donor-acceptor type polymers. These polymers have shown high performance in electronic devices due to their optical and electrochemical characteristics. The synthesis and properties of these polymers, particularly those containing isoDPP, BDP, and NDP chromophores, have been reviewed, highlighting their potential in exceeding the performance of existing DPP-based electronic devices (Deng et al., 2019).

Medicinal Chemistry and Drug Discovery

Pyrrolidine derivatives, including those related to this compound, have been extensively studied in medicinal chemistry. Their saturated structure allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. The review of bioactive molecules with pyrrolidine rings, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, underscores their importance in developing compounds for treating human diseases, with a focus on the stereogenicity of carbons affecting biological activity (Petri et al., 2021).

Catalysis and Synthetic Chemistry

The pyrano[2,3-d]pyrimidine scaffold, related to the structural class of this compound, serves as a key precursor in medicinal and pharmaceutical industries. The synthesis of substituted derivatives through one-pot multicomponent reactions using hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts has been reviewed, highlighting the broad catalytic applications for developing lead molecules (Parmar et al., 2023).

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various brain functions such as reward, learning, and memory.

Mode of Action

This compound acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways triggered by dopamine.

properties

IUPAC Name |

1-(3,4-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNOVCCMWCOYQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369685 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154505-91-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)